N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-3-13-27-19-14-25(17-11-9-16(22)10-12-17)24-20(19)21(26)23-18-8-6-5-7-15(18)4-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHCVNQOLKHTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2CC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Propoxylation: The propoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, halogenating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been studied for its anti-inflammatory properties. It functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various conditions, such as arthritis and other inflammatory disorders.
Anticancer Potential
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it demonstrated growth inhibition percentages exceeding 70% in certain cancer types, highlighting its potential as a chemotherapeutic agent.
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models with induced inflammation. The results showed a significant reduction in inflammatory markers and pain behavior compared to the control group, supporting its use as an anti-inflammatory drug.
Case Study 2: Anticancer Activity
A series of experiments were conducted using human cancer cell lines (e.g., A549 lung cancer cells and MDA-MB-231 breast cancer cells). The compound was found to inhibit cell growth effectively, with IC50 values ranging from 15 to 30 µM. These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-carboxamide Derivatives
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Core structure : Pyrazole-3-carboxamide.
- Key differences: Position 1: 2,4-Dichlorophenyl vs. 4-fluorophenyl in the target compound. Chlorine substituents increase steric hindrance and lipophilicity but reduce electronegativity compared to fluorine. Position 4: Methyl group vs. propoxy chain. The methyl group offers minimal steric impact, whereas propoxy enhances solubility and metabolic resistance. Carboxamide side chain: N-(3-pyridylmethyl) vs. N-(2-ethylphenyl).
Hypothetical implications :
- The target compound’s fluorophenyl group may improve receptor binding specificity compared to dichlorophenyl analogs.
- The propoxy chain could extend half-life relative to methyl-substituted analogs .
Fluorinated Aryl Derivatives
Para-fluorofentanyl analogs ()
- Core structure : Piperidine-based opioids with fluorinated aryl groups.
- Key differences: Scaffold: Piperidine vs. pyrazole. Piperidine derivatives are associated with µ-opioid receptor agonism, while pyrazole-carboxamides may target divergent pathways.
Hypothetical implications :
- The target compound’s pyrazole core may reduce opioid-like side effects but retain fluorophenyl-mediated bioavailability .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Core structure : Pyrazolo[3,4-d]pyrimidine vs. pyrazole.
- Substituents: Both compounds share fluorophenyl groups, but the target compound lacks the chromen-2-yl and sulfonamide moieties seen in .
Structural and Property Comparison Table
Note: logP values are inferred from substituent contributions due to lack of experimental data.
Research Findings and Implications
- Fluorophenyl vs.
- Propoxy chain : Ether linkages generally resist oxidative metabolism better than alkyl groups, suggesting improved pharmacokinetics over methyl-substituted analogs.
- Ethylphenyl side chain : The aromatic and lipophilic nature of this group may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by:
- A pyrazole ring
- An ethylphenyl group
- A fluorophenyl group
- A propoxy substituent
- A carboxamide functional group
This unique structure contributes to its diverse biological effects.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of signaling pathways related to inflammation and cancer cell proliferation.
Antitumor Activity
Several studies have reported the antitumor properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. One study demonstrated that a related compound inhibited cell proliferation in breast cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. Research suggests that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases . This activity is likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound induced apoptosis as confirmed by flow cytometry analysis .
- Inflammatory Models : In a murine model of paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antitumor | 15 | MCF-7 Cells |
| Similar Pyrazole Derivative | Anti-inflammatory | 20 | NF-kB Pathway |
| Benzamide Derivative | Antitumor | 25 | RET Kinase |
Q & A
Q. Q1: What are the recommended methods for synthesizing N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, and what purification techniques ensure high yield and purity?
A: Synthesis typically involves multi-step reactions:
Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or fluorinated aryl ketones (e.g., 4-fluorophenylacetone) under acidic conditions to form the pyrazole ring .
Substitution Reactions : Alkylation or aryl substitution at the 4-position using propyl halides or arylboronic acids (e.g., 2-ethylphenyl groups) under Pd-catalyzed coupling conditions .
Carboxamide Linkage : Coupling the pyrazole core with activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated amidation).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2: How can researchers confirm the structural identity of this compound using spectroscopic and computational methods?
A:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 397.18) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
- Computational Validation : Compare experimental spectra with DFT-calculated NMR/IR data using Gaussian or ORCA software .
Advanced Research Questions
Q. Q3: What strategies can resolve contradictory data in biological activity studies (e.g., receptor binding vs. functional assays) for this compound?
A: Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement assays) with functional readouts (e.g., cAMP inhibition or calcium flux) .
Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation in functional assays .
Selectivity Profiling : Screen against panels of related receptors (e.g., GPCRs, ion channels) to identify off-target interactions .
Structural Modeling : Perform molecular docking (AutoDock Vina) to assess binding mode consistency with activity data .
Q. Q4: How can structure-activity relationship (SAR) studies optimize the pharmacokinetic properties of this compound?
A: SAR optimization involves systematic modifications:
- Lipophilicity Adjustment : Replace the propoxy group with shorter (ethoxy) or polar (methoxyethyl) chains to enhance solubility (logP < 3.5) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the ethylphenyl moiety to reduce CYP450-mediated oxidation .
- Bioavailability : Assess permeability via Caco-2 cell monolayers and plasma protein binding using equilibrium dialysis .
Q. Q5: What in silico tools are suitable for predicting the toxicological profile of this compound, and how do they compare to experimental data?
A:
- Toxicity Prediction : Use in silico platforms like Derek Nexus (for structural alerts) and ProTox-II (for organ-specific toxicity) .
- CYP Inhibition : Predict interactions with CYP3A4/2D6 using SwissADME or StarDrop .
- Experimental Validation : Compare predictions with Ames test (mutagenicity), hERG patch-clamp assays (cardiotoxicity), and acute toxicity in rodents (LD₅₀) .
Methodological Challenges
Q. Q6: How should researchers design experiments to elucidate the compound’s mechanism of action when preliminary data suggests polypharmacology?
A:
Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify interacting proteins .
CRISPR/Cas9 Knockout Models : Validate target relevance in cellular assays by knocking out candidate receptors/enzymes .
Pathway Analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
